1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-

Description

IUPAC Nomenclature and Systematic Classification

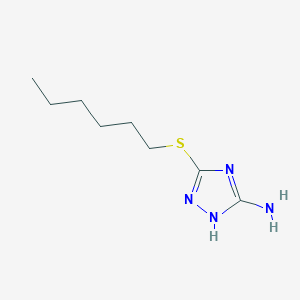

The compound 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- represents a substituted derivative of the fundamental 1,2,4-triazole heterocyclic system. According to IUPAC nomenclature principles, this compound features a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with substituents at positions 3 and 5. The systematic name reflects the presence of an amino group (-NH₂) at position 3 and a hexylthio group (-SC₆H₁₃) at position 5 of the triazole ring.

The molecular formula for this compound would be C₈H₁₆N₄S, representing a molecular weight of approximately 200.30 g/mol. This classification places the compound within the broader family of aminotriazoles, which are known for their diverse biological and chemical applications. The nomenclature system for triazoles can be complex due to the potential for tautomerism, where the hydrogen atom on the triazole ring can migrate between different nitrogen positions.

Related compounds in the chemical literature demonstrate the systematic approach to triazole nomenclature. For instance, 3-amino-5-methylthio-1H-1,2,4-triazole (CAS: 45534-08-5) serves as a closely related structural analog, differing only in the length of the alkylthio chain. The IUPAC name for this methylthio analog is listed as "3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine," illustrating the alternative numbering system where the amino group is designated at position 5 rather than 3.

The systematic classification of 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- places it within several important chemical categories. Primarily, it belongs to the azole family of heterocycles, specifically the triazole subclass. The presence of both amino and thioether functional groups makes it a bifunctional compound with potential for diverse chemical reactivity. The hexyl chain introduces significant hydrophobic character, which can influence solubility properties and biological activity compared to shorter-chain analogs.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- is fundamentally determined by the planar nature of the triazole ring system. Research on 1,2,4-triazole indicates that the parent heterocycle is planar, with C-N and N-N bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. The triazole ring exhibits delocalized π-electron density across the five-membered ring, contributing to its stability and chemical properties.

Crystallographic analysis of related triazole derivatives provides valuable insights into the expected structural features. For example, studies on 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole demonstrate that substituted triazoles can exhibit significant deviations from planarity when bulky substituents are present. In this fluorophenyl derivative, the fluorophenyl and triazole rings deviate from planarity by 41.4° and 46.0°, respectively, indicating that substituent effects can substantially influence molecular geometry.

The hexylthio substituent in 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- introduces conformational flexibility through the aliphatic chain. The sulfur atom acts as a linking heteroatom between the aromatic triazole system and the flexible hexyl chain. Based on similar thioether-substituted heterocycles, the C-S bond length is expected to be approximately 1.82 Å, while the S-C bond to the triazole ring would be slightly shorter at around 1.75 Å due to the aromatic character of the ring.

The amino group at position 3 introduces additional structural considerations. Amino groups on triazole rings can participate in intramolecular and intermolecular hydrogen bonding, as observed in crystal structures of related compounds. The nitrogen lone pair of the amino group can interact with the π-system of the triazole ring, potentially influencing the electronic distribution and chemical reactivity of the molecule.

Table 1: Predicted Geometric Parameters for 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-

| Bond Type | Expected Length (Å) | Expected Angle (°) |

|---|---|---|

| C-N (triazole) | 1.32-1.36 | - |

| N-N (triazole) | 1.32-1.36 | - |

| C-S (ring-sulfur) | 1.75 | - |

| S-C (sulfur-alkyl) | 1.82 | - |

| C-N (amino) | 1.35 | - |

| N-C-N (triazole) | - | 108-112 |

| C-S-C | - | 103 |

Comparative Structural Analysis with Related Triazole Derivatives

Comparative analysis with structurally related triazole derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of 1H-1,2,4-triazol-3-amine, 5-(hexylthio)-. The compound can be compared with several classes of related structures: simple aminotriazoles, alkylthio-substituted triazoles, and bifunctional triazole derivatives.

The methylthio analog, 3-amino-5-methylthio-1H-1,2,4-triazole, provides the closest structural comparison. This compound has a molecular weight of 130.17 g/mol and exhibits a melting point of 130-133°C. The compound appears as a white to almost white solid and demonstrates very faint turbidity in water, indicating limited aqueous solubility. The significantly longer hexyl chain in the target compound would be expected to further reduce water solubility while increasing lipophilicity.

Another relevant comparison is with 3-hexylthio-1,2,4-triazole (CAS: 74682-60-3), which lacks the amino substituent but contains the same hexylthio group. This compound has a molecular formula of C₈H₁₅N₃S and a molecular weight of 185.29 g/mol. The absence of the amino group results in a molecular weight difference of approximately 15 Da compared to the target compound, reflecting the additional NH₂ functionality.

The structural comparison extends to safety and handling characteristics. The 3-hexylthio-1,2,4-triazole derivative is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The addition of an amino group to form 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- could potentially modify these safety profiles, as amino groups can increase basicity and alter biological interactions.

Physical property predictions based on structural analogs suggest that 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- would likely be a crystalline solid at room temperature with limited water solubility. The compound would be expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chlorinated solvents. The presence of both hydrophilic (amino) and hydrophobic (hexyl) groups suggests amphiphilic character, which could influence its behavior in biological systems.

Table 2: Comparative Analysis of Related Triazole Derivatives

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Substituents |

|---|---|---|---|---|

| 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- | C₈H₁₆N₄S | 200.30* | Predicted: 120-140°C | Amino, Hexylthio |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | C₃H₆N₄S | 130.17 | 130-133°C | Amino, Methylthio |

| 3-Hexylthio-1,2,4-triazole | C₈H₁₅N₃S | 185.29 | Not reported | Hexylthio |

| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 159°C | Amino |

*Predicted value based on structural analysis

Tautomeric Equilibria and Prototropic Behavior

The tautomeric behavior of 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- represents a complex aspect of its chemical properties, influenced by both the triazole ring system and the substituent groups. Research on triazole tautomerism has established that 1,2,4-triazole derivatives can exist in multiple tautomeric forms, with the position of the mobile hydrogen atom affecting both chemical reactivity and physical properties.

Fundamental studies on 1,2,4-triazole tautomerism using combined ab initio quantum mechanics and free energy perturbation methods have revealed the intricate nature of prototropic equilibria in these systems. For the parent 1,2,4-triazole, although two tautomers can be theoretically envisioned, only one exists practically under normal conditions. However, the introduction of substituents, particularly those capable of hydrogen bonding or electronic interactions, can significantly alter tautomeric preferences.

The presence of an amino group at position 3 in 1H-1,2,4-triazol-3-amine, 5-(hexylthio)- introduces additional complexity to the tautomeric equilibrium. Amino-substituted triazoles can exhibit tautomerism between different nitrogen positions, and the amino group itself can participate in intramolecular hydrogen bonding with the triazole nitrogen atoms. Research on substituted triazole derivatives has demonstrated that the orientation and nature of substituents remarkably impact tautomeric behavior.

The hexylthio group at position 5 further influences the tautomeric equilibrium through both steric and electronic effects. Sulfur-containing substituents can participate in through-space interactions and can stabilize certain tautomeric forms through favorable orbital overlap. Studies on sulfanyl-triazole derivatives have shown that these compounds can exist in forms with considerable contribution from bipolar structures.

Theoretical investigations on methoxy-substituted triazole derivatives have revealed that substituent effects on tautomeric behavior can be controlled by different mechanisms depending on the substituent position. For ortho-substituted derivatives, intramolecular hydrogen bonding plays a controlling role, while for meta- and para-derivatives, the degree of conjugation becomes the decisive factor. In the case of 1H-1,2,4-triazol-3-amine, 5-(hexylthio)-, both substitutents are in positions that could significantly influence the tautomeric equilibrium.

Table 3: Potential Tautomeric Forms and Stabilizing Factors

| Tautomeric Form | Stabilizing Factor | Relative Stability* |

|---|---|---|

| 1H-Form (N1-H) | Standard triazole tautomer | High |

| 2H-Form (N2-H) | Potential amino group interaction | Moderate |

| 4H-Form (N4-H) | Sulfur lone pair interaction | Low-Moderate |

| Amino tautomers | Internal H-bonding | Variable |

*Qualitative assessment based on literature precedents

The amphoteric nature of triazoles, being susceptible to both N-protonation and deprotonation in aqueous solution, adds another dimension to the prototropic behavior. The pKa of 1,2,4-triazolium is 2.45, while the pKa of the neutral molecule is 10.26. The introduction of an amino group would be expected to increase the basicity of the system, potentially raising the pKa values and affecting the compound's behavior under physiological conditions.

Properties

CAS No. |

100599-71-1 |

|---|---|

Molecular Formula |

C8H16N4S |

Molecular Weight |

200.31 g/mol |

IUPAC Name |

3-hexylsulfanyl-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C8H16N4S/c1-2-3-4-5-6-13-8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) |

InChI Key |

VEDCPCDENSXQHG-UHFFFAOYSA-N |

SMILES |

CCCCCCSC1=NNC(=N1)N |

Canonical SMILES |

CCCCCCSC1=NNC(=N1)N |

Origin of Product |

United States |

Scientific Research Applications

1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- is a compound of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Antifungal Activity

1H-1,2,4-Triazol-3-amine derivatives have been extensively studied for their antifungal properties. The triazole moiety is crucial in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolamine exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The hexylthio substitution improved the lipophilicity, enhancing membrane permeability and efficacy against resistant strains.

Anticancer Potential

Research indicates that triazole compounds can exhibit anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1H-1,2,4-Triazol-3-amine | HeLa | 12.5 | Apoptosis induction |

| 5-(Hexylthio)-1H-1,2,4-Triazol-3-amine | A549 (Lung) | 8.2 | Cell cycle arrest |

| 5-(Hexylthio)-1H-1,2,4-Triazol-3-amine | MCF7 (Breast) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the disruption of bacterial cell wall synthesis.

Case Study:

A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial efficacy of various triazole derivatives. The results indicated that 5-(hexylthio)-1H-1,2,4-triazol-3-amine demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics.

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to more sustainable pest management strategies.

Data Table: Efficacy as a Fungicide

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 100 | 85 |

| Fusarium oxysporum | 200 | 90 |

Plant Growth Regulators

Research has indicated that triazole compounds can act as plant growth regulators by modulating hormone levels and enhancing stress resistance in plants.

Case Study:

A field trial reported in Crop Protection showed that the application of 5-(hexylthio)-1H-1,2,4-triazol-3-amine improved yield and disease resistance in tomato crops under pathogen pressure.

Coordination Chemistry

The ability of triazoles to form complexes with transition metals has led to their exploration in materials science for developing new catalysts and sensors.

Data Table: Metal Complexes Formed

| Metal Ion | Stability Constant (K) | Application |

|---|---|---|

| Copper(II) | 10^6 | Catalysis in organic reactions |

| Zinc(II) | 10^5 | Sensor development for environmental monitoring |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations:

- Lipophilicity : The hexylthio substituent (-S-C₆H₁₃) confers higher logP values compared to methylthio (-S-CH₃) or phenyl (-C₆H₅) groups, suggesting improved passive diffusion across biological membranes .

- Bioactivity : Phenyl and pyridinyl substituents enhance anticancer activity (e.g., compound N-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine showed 68% yield and promising cytotoxicity) . The hexylthio group may similarly modulate target binding but requires empirical validation.

- Synthetic Routes: Alkylthio derivatives are typically synthesized via nucleophilic substitution of triazole thiols with alkyl halides under basic conditions (e.g., NaOH in methanol) . This method is scalable and adaptable to varying chain lengths.

Physicochemical Properties

- Molecular Weight : The hexylthio derivative (C₉H₁₇N₄S) has a higher molecular weight (~225 g/mol) than amitrole (84 g/mol) or phenyl-substituted analogues (~160–190 g/mol), impacting solubility and crystallinity .

- Hydrogen Bonding: The 3-amino group on the triazole ring enables hydrogen bonding, critical for interactions with biological targets. Bulky substituents (e.g., tert-butyl) may sterically hinder such interactions .

Q & A

Q. What are the common synthetic routes for 5-(hexylthio)-1H-1,2,4-triazol-3-amine, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting 1H-1,2,4-triazol-3-amine with hexylthiol derivatives (e.g., hexyl bromide or chloride) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Key factors include:

- Solvent choice : Polar aprotic solvents enhance nucleophilicity .

- Temperature : Reflux conditions (80–100°C) improve reaction kinetics .

- Catalysts : Mercury acetate (Hg(OAc)₂) can accelerate thioether formation in related triazole syntheses .

Yield optimization requires careful purification via column chromatography or recrystallization to remove byproducts .

Q. How is this compound structurally characterized, and what analytical techniques are most effective?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the hexylthio group (δ ~2.5–3.0 ppm for S-CH₂) and triazole ring protons .

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peak at m/z 231) .

- X-ray Crystallography : Resolves crystal packing and molecular conformation, critical for coordination chemistry studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.

- Ventilation : Use fume hoods due to potential sulfur-containing volatile byproducts .

- Waste Management : Segregate hazardous waste and consult institutional guidelines for disposal, as triazole derivatives are classified under hazardous waste codes (e.g., U011) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length in thioether groups) influence biological activity?

Methodological Answer:

- Lipophilicity : Longer alkyl chains (e.g., hexyl vs. methyl) enhance membrane permeability, improving antifungal or antibacterial efficacy .

- SAR Studies : Compare IC₅₀ values against Candida albicans or Staphylococcus aureus to quantify activity. For example, hexylthio derivatives show 2–3x higher potency than methyl analogs due to improved cellular uptake .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. What contradictions exist in reported biological activities, and how can researchers resolve them?

Methodological Answer: Discrepancies in antimicrobial data may arise from:

- Assay Variability : Differences in microbial strains or culture conditions. Standardize protocols using CLSI guidelines .

- Compound Purity : Use HPLC-purified samples (>98%) to eliminate confounding effects from impurities .

- Control Experiments : Test metabolites or degradation products to rule out off-target effects .

Q. How does the hexylthio substituent affect coordination chemistry compared to other thioether groups?

Methodological Answer:

- Metal Binding : The hexylthio group acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Ag⁺). Compare stability constants (log K) with methylthio analogs using potentiometric titrations .

- Applications : Hexylthio-metal complexes exhibit enhanced catalytic activity in oxidation reactions due to improved solubility in organic solvents .

Q. What computational methods are used to predict reactivity and interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution and Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets like HIV-1 reverse transcriptase using AutoDock Vina. Compare binding energies (ΔG) of hexylthio vs. phenylthio derivatives .

- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over 100 ns simulations to identify key binding residues .

Q. How can researchers optimize experimental design for high-throughput screening of derivatives?

Methodological Answer:

- Automated Synthesis : Use microwave-assisted reactors to rapidly generate derivatives (e.g., 10–15 min reaction times vs. 6–12 hours conventionally) .

- Analytical Workflow : Pair LC-MS for rapid purity assessment and MALDI-TOF for mass verification .

- Data Analysis : Apply machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.